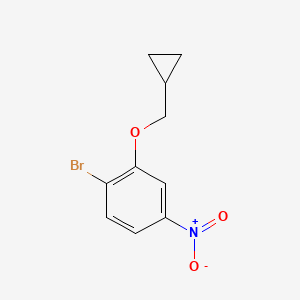

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene

CAS No.:

Cat. No.: VC13697250

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO3 |

|---|---|

| Molecular Weight | 272.09 g/mol |

| IUPAC Name | 1-bromo-2-(cyclopropylmethoxy)-4-nitrobenzene |

| Standard InChI | InChI=1S/C10H10BrNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 |

| Standard InChI Key | VOQSSNRJNVFRFX-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br |

| Canonical SMILES | C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physical Properties

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene (CAS: 1369839-40-6, 1369861-89-1) features a benzene ring with substituents at the 1-, 2-, and 4-positions: a bromine atom, a cyclopropylmethoxy group (-O-CH₂-C₃H₅), and a nitro group (-NO₂) . The cyclopropylmethoxy moiety introduces steric and electronic effects that influence reactivity, while the nitro and bromine groups serve as electrophilic sites for substitution reactions.

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.09 g/mol | |

| Density | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely organic solvents | Inferred |

The absence of empirical data for melting/boiling points underscores the compound’s specialized research applications rather than industrial use .

Spectroscopic Characterization

Spectroscopic techniques validate its structure:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR signals correspond to aromatic protons (δ 7.5–8.5 ppm), cyclopropylmethoxy protons (δ 3.0–4.0 ppm), and cyclopropane ring protons (δ 0.5–1.5 ppm).

-

Infrared (IR): Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group.

-

Mass Spectrometry (MS): A molecular ion peak at m/z 272.09 aligns with the molecular weight .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available precursors:

-

Nitration: 2-Methyl-4-nitrophenol undergoes nitration to introduce the nitro group.

-

Etherification: Reaction with cyclopropylmethanol in the presence of a base (e.g., K₂CO₃) forms the cyclopropylmethoxy group.

-

Bromination: Electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) introduces bromine at the para position relative to the nitro group.

Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (≥95%). Optimization parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C (bromination step) | Minimizes side reactions |

| Solvent | Dichloromethane | Improves solubility |

| Catalyst | FeBr₃ | Facilitates Br⁺ generation |

Comparative Analysis with Analogues

Replacing the cyclopropylmethoxy group alters reactivity:

The cyclopropyl group’s ring strain enhances electrophilicity at the benzylic position, enabling unique reaction pathways.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s functional groups permit diverse transformations:

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-bromo-2-(cyclopropylmethoxy)-4-aminobenzene—a precursor for analgesics.

-

Suzuki Coupling: The bromine atom participates in cross-coupling with boronic acids to form biaryl structures, common in kinase inhibitors .

Agrochemical Development

Derivatives exhibit herbicidal and insecticidal activity. For example, replacing the nitro group with a thiocyanate enhances lipid membrane permeability, improving efficacy against pests.

Mechanistic Insights in Medicinal Chemistry

Target Interactions

In silico studies suggest that cyclopropylmethoxy-containing derivatives inhibit cytochrome P450 enzymes via hydrophobic interactions with the heme cofactor. The nitro group’s electron-withdrawing effect stabilizes charge-transfer complexes with biological targets .

Structure-Activity Relationships (SAR)

-

Bromine Position: Para-substitution (relative to nitro) maximizes steric complementarity with enzyme active sites.

-

Cyclopropane Ring: Enhances metabolic stability by resisting oxidative degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume